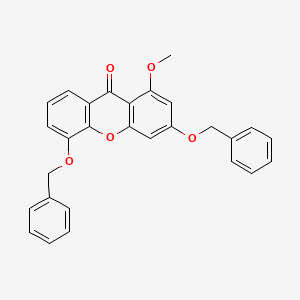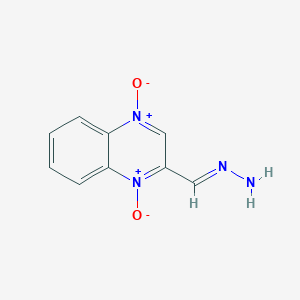
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes a diazenyl group and a quinoxalinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the reaction of quinoxalinone derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl group. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which are used to generate the diazonium salt from an aromatic amine precursor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of the quinoxalinone core, followed by diazotization and coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and other derivatives that retain the core structure of the original compound.
科学研究应用
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable diazenyl group.
作用机制
The mechanism of action of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with various molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinoxalinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline: A simpler analog that lacks the diazenyl group.
Quinoxalinone: The parent compound without the diazenyl substitution.
Diazenylbenzene: A compound with a similar diazenyl group but a different core structure.
Uniqueness
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to the combination of the diazenyl group and the quinoxalinone core, which imparts distinct chemical and biological properties
属性
分子式 |
C9H8N4O2 |
|---|---|
分子量 |
204.19 g/mol |
IUPAC 名称 |
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-11-5-7-6-12(14)8-3-1-2-4-9(8)13(7)15/h1-6H,10H2/b11-5+ |
InChI 键 |
MHCGOLDPFILUKB-VZUCSPMQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/N)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NN)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


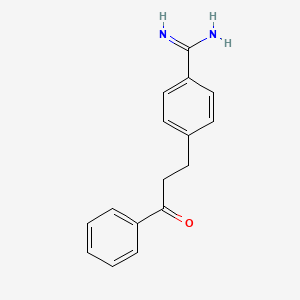

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

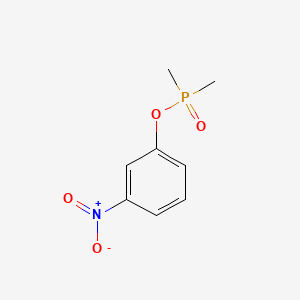
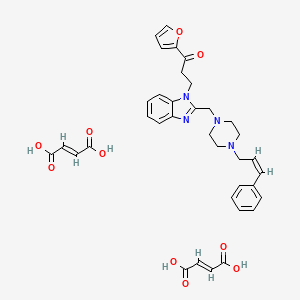
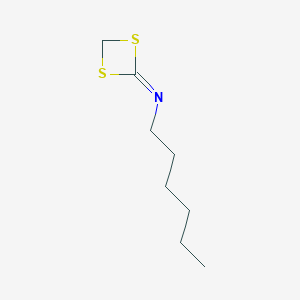
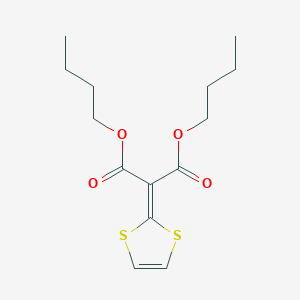
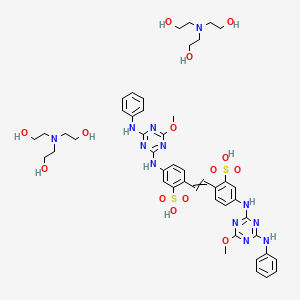
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
